molecular formula C17H13NO7 B2544532 (6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate CAS No. 556009-51-9

(6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate

Cat. No.: B2544532
CAS No.: 556009-51-9
M. Wt: 343.291
InChI Key: FRHSTAAWFGCWRT-UHFFFAOYSA-N
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Description

(6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate is an organic compound with a complex structure that includes a benzodioxin ring and a formylbenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate typically involves multi-step organic reactions. One common method includes the nitration of a benzodioxin precursor followed by esterification with 4-formylbenzoic acid. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The formyl group can be oxidized to a carboxylic acid.

    Substitution: The benzodioxin ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions often involve the use of Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the formyl group results in a carboxylic acid derivative.

Scientific Research Applications

(6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzodioxin ring may also participate in binding interactions with proteins or enzymes, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate is unique due to its combination of a nitro group, benzodioxin ring, and formylbenzoate moiety

Properties

IUPAC Name

(6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO7/c19-7-11-1-3-12(4-2-11)17(20)24-9-14-6-15(18(21)22)5-13-8-23-10-25-16(13)14/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHSTAAWFGCWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)[N+](=O)[O-])COC(=O)C3=CC=C(C=C3)C=O)OCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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